5-Benzothiazole boronic acid pinacol ester[1073354-91-2]
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Overview
Description
5-Benzothiazole boronic acid pinacol ester is a versatile chemical compound widely used in organic synthesis. It serves as a building block for the synthesis of complex molecules and is particularly valuable in the field of medicinal chemistry. This compound is known for its stability and reactivity, making it a popular choice for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzothiazole boronic acid pinacol ester typically involves the reaction of benzothiazole with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the benzothiazole and boronic acid pinacol ester . The reaction conditions often include mild temperatures and the use of bases such as potassium carbonate.
Industrial Production Methods: Industrial production of 5-Benzothiazole boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Benzothiazole boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzothiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include a wide range of benzothiazole derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Benzothiazole boronic acid pinacol ester has numerous applications in scientific research:
Biology: The compound is employed in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Benzothiazole boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid and pinacol ester groups. These functional groups facilitate the formation of new bonds and the modification of existing ones, making the compound highly reactive and versatile . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- Benzothiazole-6-boronic acid pinacol ester
- Benzo[b]thien-2-ylboronic acid
- Benzooxazole-5-boronic acid pinacol ester
Comparison: 5-Benzothiazole boronic acid pinacol ester stands out due to its unique combination of stability and reactivity. Compared to similar compounds, it offers a broader range of applications and higher efficiency in certain reactions. Its versatility makes it a preferred choice in both academic and industrial research .
Properties
Molecular Formula |
C13H18BNO3S |
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Molecular Weight |
279.2 g/mol |
IUPAC Name |
1,3-benzothiazol-5-yl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C13H18BNO3S/c1-12(2,16)13(3,4)18-14(17)9-5-6-11-10(7-9)15-8-19-11/h5-8,16-17H,1-4H3 |
InChI Key |
QVYXIGHEYBAQLF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC=N2)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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